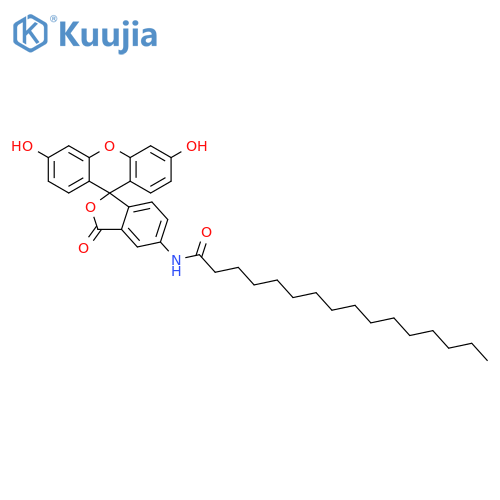Cas no 73024-80-3 (5-(Hexadecanoylamino)fluorescein)
5-(ヘキサデカノイルアミノ)フルオレセインは、蛍光プローブとして高い親油性と特異的な標的結合能を有する化合物です。ヘキサデカノイル鎖により細胞膜への高い親和性を示し、蛍光標識や細胞イメージング研究に適しています。蛍光量子収率が高く、光安定性に優れるため、長時間観察が必要な実験で有用です。疎水性環境下でも安定な蛍光特性を維持し、リポソームや膜タンパク質の研究に特に適しています。蛍光波長は標準的なフルオレセイン系と互換性があり、既存の蛍光検出システムとの互換性が確保されています。

73024-80-3 structure
商品名:5-(Hexadecanoylamino)fluorescein
5-(Hexadecanoylamino)fluorescein 化学的及び物理的性質
名前と識別子
-
- Hexadecanamide,N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-
- 5-(Hexadecanoylamino)fluorescein
- 5-HEXADECANOYLAMINOFLUORESCEIN
- (hexadecanoyl)aminofluorescein
- 5-(N-HEXADECANOYL)AMINOFLUORESCEIN
- H 110
- N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)hexadecanaMide
- CS-0137546
- 73024-80-3
- AFC16
- SCHEMBL702075
- DTXSID60993787
- FT-0620444
- N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid
- 2-[butyl(3-methylphenyl)amino]ethyl(3,4-dichlorophenyl)carbamate
- N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide
- N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)palmitamide
- MFCD00134895
- Hexadecanamide, N-(3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)-
- 5-(N-Hexadecanoyl)aminofluoroscein
- HAF [5-Hexadecanoylaminofluorescein]
- N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)hexadecanamide; H 110;
-
- MDL: MFCD00134895
- インチ: InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40)
- InChIKey: QWSRVJGBAIRGMP-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
計算された属性
- せいみつぶんしりょう: 585.30900
- どういたいしつりょう: 585.30903809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 43
- 回転可能化学結合数: 15
- 複雑さ: 869
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 15
- 疎水性パラメータ計算基準値(XlogP): 9.9
- トポロジー分子極性表面積: 105Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 。
- PSA: 105.09000
- LogP: 9.15860
- ようかいせい: 。
5-(Hexadecanoylamino)fluorescein 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB470979-250mg |
5-Hexadecanoylaminofluorescein, 97%; . |
73024-80-3 | 97% | 250mg |
€499.40 | 2025-02-20 | |
| A2B Chem LLC | AE07655-250mg |
2-[butyl(3-methylphenyl)amino]ethyl(3,4-dichlorophenyl)carbamate |
73024-80-3 | 250mg |
$690.00 | 2024-04-19 | ||
| A2B Chem LLC | AE07655-50mg |
2-[butyl(3-methylphenyl)amino]ethyl(3,4-dichlorophenyl)carbamate |
73024-80-3 | 50mg |
$232.00 | 2024-04-19 | ||
| TRC | H290990-1g |
5-(Hexadecanoylamino)fluorescein |
73024-80-3 | 1g |
$ 1453.00 | 2023-09-07 | ||
| TRC | H290990-100mg |
5-(Hexadecanoylamino)fluorescein |
73024-80-3 | 100mg |
$ 187.00 | 2023-09-07 | ||
| abcr | AB470979-50 mg |
5-Hexadecanoylaminofluorescein, 97%; . |
73024-80-3 | 97% | 50mg |
€125.40 | 2023-07-18 | |
| abcr | AB470979-50mg |
5-Hexadecanoylaminofluorescein, 97%; . |
73024-80-3 | 97% | 50mg |
€125.40 | 2025-02-20 | |
| abcr | AB470979-250 mg |
5-Hexadecanoylaminofluorescein, 97%; . |
73024-80-3 | 97% | 250MG |
€499.40 | 2023-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208186-50mg |
5-Hexadecanoylaminofluorescein |
73024-80-3 | 98% | 50mg |
¥1428.00 | 2024-07-28 |
5-(Hexadecanoylamino)fluorescein 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
73024-80-3 (5-(Hexadecanoylamino)fluorescein) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 57707-64-9(2-azidoacetonitrile)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 307-59-5(perfluorododecane)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:73024-80-3)5-(Hexadecanoylamino)fluorescein

清らかである:99%
はかる:100mg
価格 ($):284.0